molecular formula C7H14O2 B1294520 2-(Isobutoxymethyl)oxirane CAS No. 3814-55-9

2-(Isobutoxymethyl)oxirane

Cat. No. B1294520
CAS RN: 3814-55-9
M. Wt: 130.18 g/mol
InChI Key: AQKDMKKMCVJJTC-UHFFFAOYSA-N
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Description

2-(Isobutoxymethyl)oxirane, also known as Oxirane, [(2-methylpropoxy)methyl]-, is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.1849 . It is used in various applications, including as a reference standard in environmental analysis and testing .


Molecular Structure Analysis

The molecular structure of 2-(Isobutoxymethyl)oxirane consists of a three-membered cyclic ether (oxirane) with a isobutoxymethyl group attached . The IUPAC Standard InChI for this compound is InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Isobutoxymethyl)oxirane include a molecular weight of 130.1849 and a molecular formula of C7H14O2 . More specific properties such as boiling point, density, and others are not provided in the available resources.

Scientific Research Applications

Clathrate Hydrate Formation

  • Summary of Application: This compound is used in the study of clathrate hydrates, which are host-guest inclusion compounds comprising hydrogen-bonded host frameworks and guest molecules . The study investigates the effects of five oxirane compounds on CH4 hydrate formation .
  • Methods of Application: The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements .
  • Results: The experimental results revealed that 2-(Isobutoxymethyl)oxirane acts as a hydrate former and thermodynamic promoter . These results were analyzed in relation to the 3D geometries and relative stabilities of various rotational isomers using DFT calculations .

Synthesis of Bepridil

  • Summary of Application: 2-(Isobutoxymethyl)oxirane is used in the enantioselective synthesis of both enantiomers of bepridil, a calcium channel blocker .
  • Methods of Application: Jacobsen’s hydrolytic kinetic resolution method was utilized to resolve racemic 2-(Isobutoxymethyl)oxirane. The incorporation of the succinimide moiety by the Mitsunobu reaction occurred without any loss of enantioselectivity .
  • Results: Using this strategy, both enantiomers of the target molecule were obtained in good yield and with high enantiopurity (ee > 99%) .

Ring Expansions of Oxiranes

  • Summary of Application: This compound is used in ring-expansion reactions of oxiranes and oxetanes . The majority of these advances employ oxirane substrates, and the discussion is broken into five thematic sections representing insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies .
  • Methods of Application: Various methods are used depending on the specific reaction. For example, the Coates catalyst can be generated in situ from the corresponding chloride salt by reacting in the presence of Co2(CO)8 .
  • Results: This review chapter provides a concise graphical summary for every new contribution to this area, highlighting reagents, reaction conditions, scope, mechanistic proposals, and asymmetry where applicable .

properties

IUPAC Name

2-(2-methylpropoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDMKKMCVJJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298228
Record name 2-[(2-Methylpropoxy)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylpropoxy)methyl]oxirane

CAS RN

3814-55-9
Record name 2-[(2-Methylpropoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3814-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Isobutoxymethyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814559
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Record name 3814-55-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83414
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Record name 2-[(2-Methylpropoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isobutoxymethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.186
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mujahid, J Subramanian, V Nalla… - New Journal of …, 2017 - pubs.rsc.org
A concise and efficient enantioselective synthesis of both enantiomers of bepridil, a calcium channel blocker, is reported. Jacobsen's hydrolytic kinetic resolution method was utilized to …
Number of citations: 6 pubs.rsc.org
H Büttner, K Lau, A Spannenberg, T Werner - ChemCatChem, 2015 - Wiley Online Library
Several bifunctional ammonium salts were synthesized and employed as one‐component catalysts for the conversion of CO 2 and epoxides to produce cyclic carbonates. These …
VS Fluxá, D Wahler, JL Reymond - Nature protocols, 2008 - nature.com
The adrenaline test for enzymes is a colorimetric enzyme assay based on the quantification of periodate-sensitive reaction products such as 1,2-diols and 1,2-aminoalcohols by back-…
Number of citations: 32 www.nature.com

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